REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[N:8][CH:7]=[CH:6][N:5]=1)(=O)[CH3:2].COC(OC)[N:13]([CH3:15])C.[NH2:18]N>C(O)C>[NH:18]1[C:1]([C:4]2[CH:9]=[N:8][CH:7]=[CH:6][N:5]=2)=[CH:2][CH:15]=[N:13]1
|
Name
|
|
Quantity
|
1.22 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=NC=CN=C1
|
Name
|
|
Quantity
|
1.99 mL
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
|
Name
|
|
Quantity
|
1.14 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Extraction with methylene chloride and water
|
Type
|
CONCENTRATION
|
Details
|
the organic layer is concentrated
|
Type
|
CUSTOM
|
Details
|
to obtain solids
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution is concentrated
|
Type
|
EXTRACTION
|
Details
|
extracted by methylene chloride and water
|
Type
|
WASH
|
Details
|
The product is rinsed by n-hexane
|
Type
|
CUSTOM
|
Details
|
The product pzp is thus obtained
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
N1N=CC=C1C1=NC=CN=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |